molecular formula C12H14BrNO7 B12075951 (4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate

(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate

Cat. No.: B12075951
M. Wt: 364.15 g/mol
InChI Key: PWDCJWOBYXDRAR-UHFFFAOYSA-N
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Description

(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate is a synthetic chemical intermediate featuring a multi-functionalized oxan (tetrahydro-pyran) core. This compound is of significant interest in medicinal chemistry and drug discovery due to its complex structure, which incorporates bromo and cyano functional groups. These features make it a valuable precursor for further chemical transformations and structure-activity relationship (SAR) studies . Compounds with similar cyano-substituted heterocyclic scaffolds have demonstrated research utility as key intermediates in the synthesis of potential therapeutic agents, including kinase inhibitors . The structural attributes of this compound suggest its primary research application is in the development of novel small-molecule candidates for investigating various disease pathways. As a sophisticated building block, it enables researchers to explore new chemical space and generate analogs for biological screening. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14BrNO7

Molecular Weight

364.15 g/mol

IUPAC Name

(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate

InChI

InChI=1S/C12H14BrNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3

InChI Key

PWDCJWOBYXDRAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br

Origin of Product

United States

Preparation Methods

Core Oxane Ring Formation

The oxane (tetrahydropyran) backbone is synthesized via cyclization of a pentose or hexose derivative. For example, glucose or galactose derivatives are often functionalized at specific hydroxyl groups to induce ring closure. In the case of This compound , the oxane ring is pre-functionalized with hydroxyl groups at positions 3, 4, and 5, which are later acetylated.

Bromination at Position 6

Bromination introduces the bromine atom at the 6-position of the oxane ring. Patent literature highlights the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin as brominating agents in dichloromethane or toluene, with calcium oxide (CaO) as a base to neutralize HBr byproducts. For instance, a reaction temperature of 20–25°C for 1–2 hours achieves optimal substitution without over-bromination.

Cyanation via Nucleophilic Substitution

The 6-cyano group is introduced through a nucleophilic substitution reaction, replacing the bromine atom. This step typically employs potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents like dimethylformamide (DMF). The reaction is conducted under inert atmospheres to prevent hydrolysis of the cyanide group.

Acetylation of Hydroxyl Groups

Acetylation of the 3-, 4-, and 5-hydroxyl groups is performed using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or 4-dimethylaminopyridine (DMAP). This step proceeds at 0–5°C to minimize side reactions, yielding the triacetylated product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Bromination : Dichloromethane (DCM) is preferred for its ability to dissolve both NBS and the oxane substrate while facilitating easy removal via rotary evaporation.

  • Cyanation : DMF enhances the nucleophilicity of cyanide ions, but requires rigorous drying to avoid hydrolysis.

  • Acetylation : Reactions in pyridine proceed at higher yields due to its dual role as a solvent and base.

Catalytic and Stoichiometric Considerations

  • Calcium oxide (0.1 molar equivalents relative to substrate) effectively scavenges HBr during bromination, improving atom economy.

  • DMAP (5–10 mol%) accelerates acetylation by activating the acetylating agent.

Comparative Analysis of Preparation Methods

StepReagents/ConditionsYield*Key Advantages
BrominationNBS, CaO, DCM, 25°C, 1.5 h75–80%High selectivity, minimal byproducts
CyanationKCN, DMF, N₂, 50°C, 4 h60–65%Cost-effective cyanide source
AcetylationAc₂O, DMAP, Pyridine, 0°C, 2 h85–90%Rapid reaction, high purity

Challenges and Mitigation Strategies

Competing Side Reactions

  • Over-bromination : Controlled addition of NBS and sub-stoichiometric CaO (0.1 eq) suppress di-brominated byproducts.

  • Cyanide Hydrolysis : Anhydrous conditions and molecular sieves preserve cyanide integrity during substitution.

Purification Techniques

  • Recrystallization : The final product is purified via acetone-water mixtures, achieving >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents resolves acetylated intermediates .

Chemical Reactions Analysis

Types of Reactions

(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness makes direct comparisons challenging. However, analogs can be categorized based on shared functional groups or core scaffolds:

Brominated Oxane Derivatives

Brominated oxanes, such as 6-bromo-2,3-diacetoxytetrahydropyran , share similarities in halogen substitution and acetyloxy groups. Key differences include:

  • Reactivity: Bromine at the 6-position in the target compound is adjacent to a cyano group, which may enhance electrophilic substitution reactivity compared to non-cyano analogs .
  • Thermal Stability: Limited data exist, but cyano groups generally reduce thermal stability due to electron-withdrawing effects.

Acetylated Carbohydrate Derivatives

Compounds like methyl 4,6-di-O-acetyl-β-D-glucopyranoside share acetyloxy substituents but lack bromo and cyano groups. Comparisons include:

  • Solubility: The target compound’s bromo and cyano groups likely reduce water solubility compared to carbohydrate analogs.
  • Synthetic Utility: Bromo and cyano groups offer sites for nucleophilic substitution or cross-coupling reactions, whereas carbohydrate derivatives are often used in glycosylation.

Cyano-Substituted Heterocycles

For example, 5-cyano-2-methyltetrahydrofuran lacks the bromo and multiple acetyloxy groups. Key contrasts:

  • Crystallography : SHELX-based crystallographic studies (widely used for small-molecule refinement) may face challenges due to the compound’s conformational flexibility .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 6-Bromo-2,3-diacetoxytetrahydropyran Methyl 4,6-di-O-acetyl-β-D-glucopyranoside
Molecular Weight (g/mol) ~420 (estimated) 295 306
Water Solubility Low (predicted) Moderate High
Melting Point Not reported 112–114°C 98–100°C
Key Functional Groups Br, CN, 3×OAc Br, 2×OAc 2×OAc

Table 2: Reactivity Comparison

Reaction Type Target Compound 5-Cyano-2-methyltetrahydrofuran
Nucleophilic Substitution (Br) High (activated by CN) Low (no activating groups)
Hydrolysis (OAc) Moderate (steric hindrance) Fast (unhindered)

Challenges and Limitations

  • Structural Characterization : The compound’s complexity may require advanced techniques like X-ray crystallography (e.g., SHELX programs) for unambiguous confirmation .
  • Synthetic Scalability: Multi-step synthesis involving bromination and cyano introduction poses yield and purity challenges.
  • Biological Data: No peer-reviewed studies on toxicity or bioactivity were identified.

Biological Activity

Chemical Structure and Properties

The molecular formula of (4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate is C12H14BrNO7C_{12}H_{14}BrNO_7, with a molecular weight of approximately 343.15 g/mol. The compound features multiple functional groups, including acetoxy, bromo, and cyano groups, which contribute to its reactivity and biological properties.

Table 1: Basic Properties

PropertyValue
Molecular Formula C₁₂H₁₄BrN O₇
Molecular Weight 343.15 g/mol
IUPAC Name This compound
CAS Number Not specified

Anticancer Potential

Research indicates that this compound may exhibit significant anticancer properties. A study highlighted the importance of halogenated compounds in enhancing anticancer activity. Specifically, compounds with bromine at the 6-position of the oxan ring have shown increased efficacy against various cancer cell lines due to their ability to interact with critical molecular targets involved in tumor growth and proliferation .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The presence of the bromo and cyano groups allows the compound to interact with specific enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways essential for cancer cell survival.
  • Cell Cycle Arrest : Studies suggest that derivatives of similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This effect is crucial for developing effective anticancer therapies.
  • Signal Transduction Modulation : The compound may modulate signaling pathways that regulate cell growth and survival, particularly those involving growth factor receptors .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value indicating effective concentration levels required to inhibit 50% of cell viability in specific tumorigenic cells .
  • Structure-Activity Relationship (SAR) : Investigations into similar compounds have provided insights into how structural modifications affect biological activity. The introduction of acetoxy groups has been correlated with enhanced solubility and bioavailability, which are critical for therapeutic applications.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their pharmacological potential further. These derivatives are evaluated for:

  • Antitumor Activity : New derivatives are screened for enhanced anticancer properties compared to the parent compound.
  • Toxicological Profiles : Assessments are conducted to determine the safety and side effects associated with these compounds in biological systems.

Table 2: Comparative Biological Activity of Related Compounds

CompoundIC50 (µM)Mechanism of Action
This compound84.20 ± 1.72Enzyme inhibition; apoptosis induction
Quinazoline derivativesVariesTargeting EGFR; cell cycle arrest
Other halogenated derivativesVariesModulation of signaling pathways

Q & A

Q. What are the key methodological steps for synthesizing (4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate?

The synthesis typically involves sequential functionalization of an oxane core. A plausible route includes:

Acetylation : Protect hydroxyl groups via acetic anhydride-mediated esterification under anhydrous conditions.

Bromination : Introduce bromine at the 6-position using N-bromosuccinimide (NBS) in a radical or electrophilic pathway.

Cyanidation : Substitute a leaving group (e.g., bromide) at the 6-position with a cyano group via nucleophilic displacement using KCN or CuCN.

Final Acetylation : Ensure complete protection of remaining hydroxyl groups.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Analogous multi-step syntheses for complex acetates are detailed in studies of structurally related dihydrobenzofuran derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify acetyl (δ ~2.0–2.3 ppm) and oxane ring protons (δ ~3.5–5.5 ppm). DEPTq13C NMR resolves quaternary carbons (e.g., cyano carbon at δ ~115–120 ppm) .
    • 2D NMR (HSQC, HMBC) : Assign connectivity between bromine/cyano substituents and the oxane scaffold.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+Na]⁺ ion).
  • IR Spectroscopy : Detect acetyl C=O stretches (~1740 cm⁻¹) and nitrile C≡N (~2240 cm⁻¹).

Q. What safety protocols are recommended for handling this compound?

  • Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of acetyl/cyano groups .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential bromine/cyanide volatility.
  • Waste Disposal : Segregate halogenated/organocyanide waste for incineration by certified facilities .

Advanced Research Questions

Q. How can X-ray crystallography challenges arising from bromine/cyano substituents be addressed?

  • Heavy Atom Effect : Bromine’s high electron density causes absorption errors. Mitigate via:
    • Data Collection : Use Mo-Kα radiation (λ = 0.7107 Å) and multi-scan absorption corrections.
    • Refinement : Employ SHELXL for anisotropic displacement parameters and disorder modeling .
  • Cyanide Disorder : Partial occupancy or rotational disorder of the cyano group may require constraints (e.g., DFIX in SHELXL) .

Q. How to resolve contradictions between experimental and computational spectral data?

  • Cross-Validation :
    • Experimental : Compare NMR/IR data with synthesized analogs (e.g., bromo vs. chloro derivatives).
    • Computational : Optimize DFT geometries (B3LYP/6-31G*) and calculate chemical shifts (GIAO method).
  • Iterative Refinement : Adjust synthetic conditions (e.g., reaction time, temperature) if discrepancies suggest impurities .

Q. What in vitro assays are suitable for evaluating cytotoxicity?

  • MTT Assay :
    • Seed cells (e.g., HeLa, HepG2) in 96-well plates.
    • Treat with compound (0.1–100 µM, 24–72 hrs).
    • Add MTT reagent (0.5 mg/mL), incubate (4 hrs), and solubilize formazan crystals with DMSO.
    • Measure absorbance at 570 nm. Normalize viability to controls .
  • Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

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